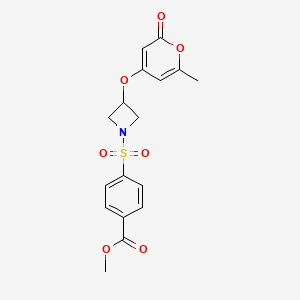![molecular formula C19H20F2N6O2S B2581571 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide CAS No. 2309586-78-3](/img/structure/B2581571.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . The molecular formula is C17H25N7O3S, with an average mass of 407.491 Da and a monoisotopic mass of 407.173950 Da .
Synthesis Analysis
The synthesis of similar compounds involves a two-step route starting with readily available precursors and corresponding aldehydes . The reaction of these precursors with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, affords the desired product .Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutyl group attached to a 1,2,4-triazolo[4,3-b]pyridazine ring, which is further connected to an azetidine ring .Chemical Reactions Analysis
The synthesized compounds exhibit weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%. They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Physical And Chemical Properties Analysis
The basic optical, electrochemical, and semiconductor properties of similar compounds have been studied . More specific physical and chemical properties for this compound are not available in the retrieved data.Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been studied for its potential use as an antibacterial agent . Nitrogen-containing heterocycles, such as those found in this compound, are known to be the backbone of many physiologically active compounds and drugs . The antibacterial activities of similar triazolo[4,3-a]pyrazine derivatives have been tested, showing moderate to good activities against both Gram-positive and Gram-negative bacteria .
Antimicrobial Drug Development
The urgency to develop new antimicrobial agents due to increasing microbial resistance has led to the synthesis of novel triazolo[4,3-a]pyrazine derivatives. These compounds, including the one , could be crucial in creating new drugs with excellent antibacterial activity, addressing the gradual decrease of sensitivity to current antimicrobial agents .
Pharmaceutical Research
In the pharmaceutical field, nitrogen-containing heterocyclic compounds are widely used in natural products, synthetic drugs, and functional materials. This compound’s structure suggests it could be involved in the development of drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis .
Cancer Research
Compounds with a triazolo[4,3-b]pyridazine core have been explored for their role in cancer treatment . They may serve as inhibitors for specific kinases involved in cancer cell proliferation and could be part of a combination therapy for cancer immunotherapy or antifibrotic treatments .
Chemical Synthesis and Characterization
The compound’s complex structure makes it a candidate for chemical synthesis studies. It can be used to explore different synthetic pathways and characterize new compounds using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis .
Study of Structure-Activity Relationship (SAR)
The compound can be used in SAR studies to understand how its structural components influence its biological activity. This is particularly important in drug design, where modifications to the molecular structure can enhance efficacy or reduce toxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-25(30(28,29)16-8-13(20)7-14(21)9-16)15-10-26(11-15)18-6-5-17-22-23-19(27(17)24-18)12-3-2-4-12/h5-9,12,15H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUENMDMYJCRVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC(=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

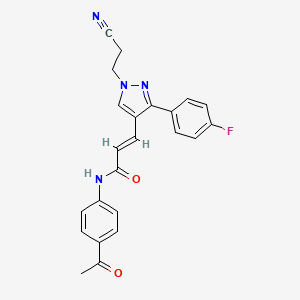
![5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile](/img/structure/B2581490.png)
![(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581492.png)
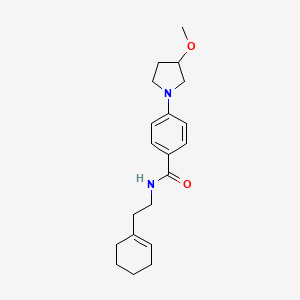
![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581496.png)

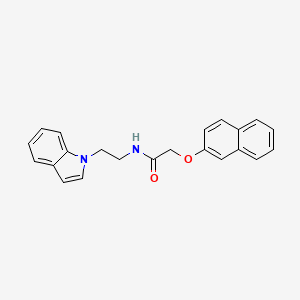
![dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B2581499.png)
![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2581500.png)
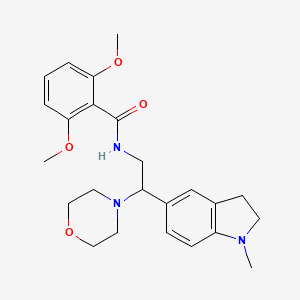
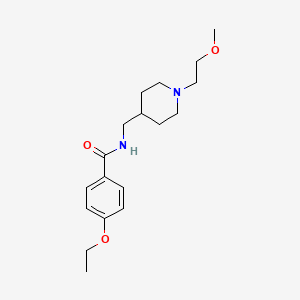
![(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2581505.png)
![3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2581509.png)
